Cas no 2031269-43-7 (7-bromo-N,N-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-3-amine)

7-bromo-N,N-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-3-amine is a highly functionalized compound, featuring a benzazepine core with a bromo substituent. This compound is valuable in organic synthesis due to its structural complexity and reactivity. Its N,N-dimethylamino group facilitates various transformations, making it suitable for constructing complex heterocyclic molecules. The tetrahydro derivative offers increased stability, enabling efficient synthetic procedures.
7-bromo-N,N-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-3-amine structure
2031269-43-7 structure
商品名:7-bromo-N,N-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-3-amine
CAS番号:2031269-43-7
MF:C12H17BrN2
メガワット:269.180782079697
MDL:MFCD30344890
CID:4634172
PubChem ID:131597392

7-bromo-N,N-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-3-amine 化学的及び物理的性質

名前と識別子

    • 7-bromo-N,N-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-3-amine
    • MDL: MFCD30344890
    • インチ: 1S/C12H17BrN2/c1-15(2)11-5-3-9-7-10(13)4-6-12(9)14-8-11/h4,6-7,11,14H,3,5,8H2,1-2H3
    • InChIKey: VSPBUBMCKSGMHF-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC2=C(C=1)CCC(CN2)N(C)C

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 208
  • トポロジー分子極性表面積: 15.3
  • 疎水性パラメータ計算基準値(XlogP): 3.1

7-bromo-N,N-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-3-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00866382-1g
7-Bromo-N,N-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-3-amine
2031269-43-7 95%
1g
¥5546.0 2023-02-27
Enamine
EN300-304207-1.0g
7-bromo-N,N-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-3-amine
2031269-43-7 91.0%
1.0g
$743.0 2025-03-19
Enamine
EN300-304207-0.25g
7-bromo-N,N-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-3-amine
2031269-43-7 91.0%
0.25g
$367.0 2025-03-19
Aaron
AR01B6YL-50mg
7-Bromo-N,N-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-3-amine
2031269-43-7 91%
50mg
$265.00 2025-02-09
A2B Chem LLC
AW00753-2.5g
7-bromo-N,N-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-3-amine
2031269-43-7 91%
2.5g
$1566.00 2024-04-20
A2B Chem LLC
AW00753-5g
7-bromo-N,N-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-3-amine
2031269-43-7 91%
5g
$2301.00 2024-04-20
1PlusChem
1P01B6Q9-100mg
7-bromo-N,N-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-3-amine
2031269-43-7 91%
100mg
$422.00 2025-03-19
1PlusChem
1P01B6Q9-5g
7-bromo-N,N-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-3-amine
2031269-43-7 91%
5g
$2790.00 2025-03-19
Enamine
EN300-304207-5g
7-bromo-N,N-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-3-amine
2031269-43-7 91%
5g
$2152.0 2023-09-05
Chemenu
CM455410-500mg
7-bromo-N,N-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-3-amine
2031269-43-7 95%+
500mg
$648 2023-02-26

7-bromo-N,N-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-3-amine 関連文献

7-bromo-N,N-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-3-amineに関する追加情報

Introduction to 7-bromo-N,N-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-3-amine (CAS No. 2031269-43-7) in Modern Chemical Research

7-bromo-N,N-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-3-amine, identified by the Chemical Abstracts Service Number (CAS No.) 2031269-43-7, is a significant compound in the realm of pharmaceutical chemistry and medicinal biology. This molecule belongs to the benzazepine class, a structurally diverse group known for its broad pharmacological activities. The presence of a bromine substituent at the 7-position and N,N-dimethylation at the amine functionalities enhances its chemical reactivity and potential biological efficacy.

The benzazepine scaffold is renowned for its versatility in drug design due to its ability to interact with multiple biological targets. Specifically, derivatives of benzazepine have been extensively studied for their potential in treating neurological disorders, including depression, anxiety, and neurodegenerative diseases. The compound 7-bromo-N,N-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-3-amine has garnered attention for its unique structural features that may confer distinct pharmacological properties compared to other benzazepine analogs.

In recent years, there has been a surge in research focused on developing novel psychoactive compounds with improved efficacy and reduced side effects. The brominated benzazepines have emerged as a promising class of molecules due to their ability to modulate neurotransmitter systems. For instance, studies have shown that the bromine atom at the 7-position can enhance binding affinity to certain serotonin receptors, which are critical in the regulation of mood and cognition.

The N,N-dimethylation at the 3-amino group not only increases lipophilicity but also stabilizes the molecule’s conformational flexibility. This structural feature is particularly advantageous in drug design, as it allows for better penetration across the blood-brain barrier and prolonged binding interactions with target proteins. Recent computational studies have predicted that 7-bromo-N,N-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-3-amine may exhibit high affinity for serotonin receptor subtypes (e.g., 5-HT1A and 5-HT2A), making it a potential candidate for therapeutic applications.

Moreover, the tetrahydro derivative of benzazepine contributes to reduced metabolic liability, which is a critical factor in drug development. By minimizing rapid degradation by enzymatic pathways such as cytochrome P450 oxidation, this compound may offer improved bioavailability and longer-lasting pharmacological effects. Preliminary in vitro assays have demonstrated that 7-bromo-N,N-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-3-amine exhibits moderate inhibition of key enzymes involved in drug metabolism (e.g., CYP2D6), suggesting a favorable pharmacokinetic profile.

One of the most compelling aspects of this compound is its potential role in treating neurological disorders through modulation of neurotrophic factors. Emerging research indicates that benzazepine derivatives can influence the expression and activity of brain-derived neurotrophic factor (BDNF), a protein essential for neuronal survival and plasticity. The bromine substituent may further enhance this effect by increasing binding stability to BDNF receptors. This mechanism is particularly relevant in conditions such as Alzheimer’s disease and post-traumatic stress disorder (PTSD), where BDNF dysregulation is implicated.

Recent advances in structure-based drug design have enabled more precise modifications to enhance pharmacological activity. Computational modeling has identified key interactions between 7-bromo-N,N-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-3-amine and target proteins at an atomic level. These insights have guided synthetic modifications aimed at optimizing receptor binding affinity while minimizing off-target effects. For example, subtle changes to the substitution pattern at the 2-position have been shown to improve selectivity for serotonin receptors over other neurotransmitter systems.

The synthesis of 7-bromo-N,N-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-3-amine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps include cyclization reactions to form the benzazepine core followed by functional group transformations such as bromination and N-methylation. Advances in catalytic methods have enabled more efficient synthetic routes with reduced environmental impact.

In conclusion,7-bromo-N,N-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-3-aminedemonstrates significant promise as a pharmacological tool due to its unique structural features and potential biological activities. Its ability to modulate neurotransmitter systems while exhibiting favorable pharmacokinetic properties makes it an attractive candidate for further investigation in both preclinical and clinical settings. As research continues to uncover new therapeutic applications for benzazepine derivatives,2031269-43-* will undoubtedly play a crucial role in advancing our understanding of neurological disorders and developing novel treatments.

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